Tert-butyl-4-(Phenoxymethyl)piperidin-1-carboxylat

Übersicht

Beschreibung

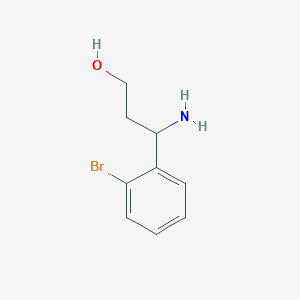

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 . It is used in the pharmaceutical industry for testing .

Synthesis Analysis

This compound is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate consists of 17 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 291.39 .Chemical Reactions Analysis

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is used in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Wissenschaftliche Forschungsanwendungen

Synthese von Vandetanib

Vandetanib: ist ein Medikament zur Behandlung bestimmter Arten von Schilddrüsenkrebs . Tert-butyl-4-(Phenoxymethyl)piperidin-1-carboxylat ist ein Schlüsselzwischenprodukt bei seiner Synthese. Die Verbindung wird durch einen mehrstufigen Prozess synthetisiert, der Acylierung, Sulfonierung und Substitution umfasst, ausgehend von Piperidin-4-ylmethanol .

Vorläufer in der illegalen Fentanyl-Herstellung

Diese Verbindung wurde als Vorläufer in den Synthesewegen identifiziert, die für die illegale Herstellung von Fentanyl verwendet werden . Fentanyl ist ein starkes synthetisches Opioid, das Morphin ähnelt, aber 50- bis 100-mal stärker ist. Seine illegale Produktion hat erheblich zur Opioid-Krise beigetragen, insbesondere in Nordamerika .

Linker in der PROTAC-Entwicklung

PROTACs (Proteolyse-Targeting Chimeras): sind eine neue Klasse von Medikamenten, die Proteine zur Degradation zielen. This compound dient als semi-flexibler Linker bei der Entwicklung von PROTAC-Molekülen, die so konzipiert sind, dass sie an bestimmte Proteine binden und sie zur Zerstörung durch das Proteasom der Zelle markieren .

Zwischenprodukt in der organischen Synthese

Die Verbindung wird als Zwischenprodukt bei der Synthese einer Vielzahl neuer organischer Verbindungen verwendet. Dazu gehören Amide, Sulfonamide, Mannich-Basen, Schiff’sche Basen, Thiazolidinone, Azetidinone und Imidazolinone, die Anwendungen in der medizinischen Chemie und Wirkstoffentwicklung haben .

Wirkmechanismus

Target of Action

The primary target of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase, also known as MenA . This enzyme plays a crucial role in the biosynthesis of menaquinone (MK), an important carrier molecule within the electron transport chain (ETC) of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) .

Mode of Action

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate acts as an inhibitor of MenA . By inhibiting this enzyme, it disrupts the biosynthesis of menaquinone, thereby affecting the functioning of the ETC in Mtb .

Biochemical Pathways

The compound affects the classic/canonical menaquinone biosynthetic pathway . This pathway is responsible for the de novo synthesis of menaquinone, a key component of the ETC in Mtb . By inhibiting MenA, the compound disrupts this pathway, leading to a decrease in menaquinone levels and subsequent disruption of the ETC .

Result of Action

The inhibition of MenA by Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate leads to a disruption of the ETC in Mtb . This disruption is detrimental to the long-term survival of Mtb, particularly under the hypoxic conditions present within infected granulomas . The compound, in combination with other ETC-targeting agents, has been found to achieve nearly complete sterilization of Mtb within two weeks in vivo .

Action Environment

The action of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is influenced by the environmental conditions within the host organism. For instance, the hypoxic conditions within infected granulomas in TB patients can affect the efficacy of the compound . .

Biochemische Analyse

Biochemical Properties

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been studied for its interaction with 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) from Mycobacterium tuberculosis . This enzyme is part of the menaquinone biosynthetic pathway, which is crucial for the electron transport chain in the cell membrane. The compound inhibits MenA, thereby disrupting the electron transport chain and affecting ATP production .

Cellular Effects

The effects of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate on various cell types and cellular processes have been studied extensively. It influences cell function by inhibiting the electron transport chain, leading to reduced ATP production. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In Mycobacterium tuberculosis, the compound’s inhibition of MenA leads to a decrease in ATP production, which is essential for the bacterium’s survival under hypoxic conditions .

Molecular Mechanism

At the molecular level, tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate exerts its effects by binding to the active site of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA). This binding inhibits the enzyme’s activity, preventing the synthesis of menaquinone, a crucial component of the electron transport chain. The inhibition of MenA disrupts the electron transport chain, leading to reduced ATP production and affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of ATP production and other cellular processes .

Dosage Effects in Animal Models

The effects of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits MenA without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruption of cellular metabolism and potential cell death. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibition of MenA .

Metabolic Pathways

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is involved in the metabolic pathways related to the electron transport chain. It interacts with enzymes such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), affecting the synthesis of menaquinone. This interaction disrupts the electron transport chain, leading to reduced ATP production and altered metabolic flux .

Transport and Distribution

The transport and distribution of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells can affect its efficacy and potential toxicity. Studies have shown that the compound is distributed throughout the cell, with a preference for the cell membrane where the electron transport chain is located .

Subcellular Localization

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is primarily localized in the cell membrane, where it exerts its inhibitory effects on the electron transport chain. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function in inhibiting MenA and disrupting ATP production .

Eigenschaften

IUPAC Name |

tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-20-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJBTRFDXUFYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)

![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)

![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)